Ipriflavone

Catalog No.
S530792
CAS No.
35212-22-7
M.F
C18H16O3
M. Wt
280.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipriflavone

CAS Number

35212-22-7

Product Name

Ipriflavone

IUPAC Name

2-phenyl-7-propan-2-yloxychromen-4-one

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C18H16O3/c1-12(2)20-14-8-9-15-16(19)11-17(21-18(15)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

YVLFFUSZFGCFFW-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

7-isopropoxyisoflavone, FL-113, ipriflavone, Osteoquine, Quinogin, Yambolap

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

Description

The exact mass of the compound Ipriflavone is 280.1099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755888. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of isoflavones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preventing Bone Loss in Postmenopausal Women

Several clinical trials, including double-blind studies considered the gold standard for research, have shown promising results for ipriflavone in preventing bone loss in postmenopausal women. These studies consistently demonstrated that long-term treatment with 600mg of ipriflavone daily, combined with 1000mg of supplemental calcium, is both safe and effective in halting bone loss RxList: .

There's also some evidence that ipriflavone might go beyond preventing bone loss and actually increase bone mineral density (BMD) in some postmenopausal women WebMD: . However, the effectiveness seems to be influenced by the amount of calcium taken alongside ipriflavone. Studies suggest that 500mg of daily calcium might not be sufficient, while exceeding 1000mg daily might offer additional benefits RxList: .

Ipriflavone is a synthetic isoflavone, chemically identified as 7-isopropoxyisoflavone, with the molecular formula C18H16O3C_{18}H_{16}O_{3} and a molar mass of approximately 280.32 g/mol. It belongs to the class of organic compounds known as isoflavones, which are polycyclic compounds characterized by a 2-isoflavene skeleton that includes a ketone group at the C4 carbon atom . Ipriflavone is primarily noted for its potential therapeutic effects in bone health, particularly in inhibiting bone resorption and maintaining bone density, making it a candidate for osteoporosis prevention in postmenopausal women .

Ipriflavone's mechanism of action in bone health is not fully understood, but it is believed to work differently from estrogen. It may inhibit the activity of osteoclasts, cells responsible for bone breakdown, allowing osteoblasts, cells responsible for bone formation, to build bone mass [, ]. Some studies suggest it may also have antioxidant and anti-inflammatory properties that contribute to bone health.

Ipriflavone is generally considered safe when used at recommended doses. Clinical trials have reported mild gastrointestinal side effects as the most common adverse events []. However, more research is needed to determine its long-term safety profile and potential interactions with other medications.

Typical of isoflavones. Its structure allows it to participate in acylation and alkylation reactions. For instance, starting from resorcinol, ipriflavone can be synthesized through an acylation reaction with 2-phenylacetic acid, followed by further modifications to introduce the isopropoxy group at position 7 . The compound's reactivity is influenced by its functional groups, particularly the ketone and ether functionalities.

Ipriflavone exhibits significant biological activity related to bone metabolism. It has been shown to inhibit osteoclast activity, which are the cells responsible for bone resorption. This inhibition allows osteoblasts, the cells that build bone, to increase bone mass effectively . Clinical studies have indicated that ipriflavone may enhance alkaline phosphatase activity and promote collagen formation in osteoblast-like cells, contributing to improved bone density and strength . Additionally, it has been suggested that ipriflavone may have effects on other conditions such as tinnitus in patients with otosclerosis .

The synthesis of ipriflavone typically involves several steps:

  • Starting Material: Resorcinol is used as the base compound.
  • Acylation: An acylation reaction with 2-phenylacetic acid introduces the necessary aromatic structure.
  • Alkylation: The introduction of the isopropoxy group at position 7 completes the synthesis.
  • Purification: The final product is purified through standard techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .

Ipriflavone's primary application lies in its potential use as a dietary supplement for osteoporosis prevention and treatment. It is not classified as a drug for treating osteoporosis but is used to support bone health by slowing down bone loss during menopause . Additionally, ipriflavone has been explored for its effects on other conditions, including metabolic disorders and certain types of tinnitus.

Ipriflavone has been studied for its interactions with various medications and biological processes:

  • Cytochrome P450 Interactions: Ipriflavone may affect the metabolism of drugs processed by liver enzymes such as Cytochrome P450 1A2 and 2C9, potentially altering their efficacy and side effects .
  • Immune System Effects: There are concerns regarding ipriflavone's potential to decrease white blood cell counts when taken over extended periods, necessitating caution when used alongside immunosuppressive medications .
  • Combination Therapies: Studies indicate that combining ipriflavone with vitamin K may enhance its efficacy in inhibiting bone resorption compared to either compound alone .

Ipriflavone shares structural similarities with several other compounds within the isoflavonoid family. Here are some notable comparisons:

CompoundStructure TypeKey CharacteristicsUnique Features
DaidzeinIsoflavonoidFound in soy; phytoestrogen propertiesBinds estrogen receptors
GenisteinIsoflavonoidAntioxidant; inhibits cancer cell growthStronger estrogenic activity
Biochanin AIsoflavonoidAnti-inflammatory propertiesConverts to genistein in the body
FormononetinIsoflavonoidEstrogenic effects; promotes cell growthLess studied than other isoflavones

Ipriflavone's uniqueness lies in its specific action on osteoclasts without exhibiting estrogenic effects typical of other isoflavones like daidzein and genistein. This makes it particularly interesting for applications targeting bone health without the risks associated with hormone replacement therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

280.109944368 g/mol

Monoisotopic Mass

280.109944368 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

115 - 117 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

80BJ7WN25Z

ATC Code

M - Musculo-skeletal system
M05 - Drugs for treatment of bone diseases
M05B - Drugs affecting bone structure and mineralization
M05BX - Other drugs affecting bone structure and mineralization
M05BX01 - Ipriflavone

Other CAS

35212-22-7

Metabolism Metabolites

Ipriflavone has known human metabolites that include 4H-1-Benzopyran-4-one, 3-(4-hydroxyphenyl)-7-(1-methylethoxy)-, 3-Phenyl-7-(1-methyl-2-hydroxyethoxy)-4H-1-benzopyran-4-one, and 7-Hydroxyisoflavone.

Wikipedia

Ipriflavone

Dates

Modify: 2023-08-15
1: Fujimori M, Kadota K, Kato K, Seto Y, Onoue S, Sato H, Ueda H, Tozuka Y. Low hygroscopic spray-dried powders with trans-glycosylated food additives enhance the solubility and oral bioavailability of ipriflavone. Food Chem. 2016 Jan 1;190:1050-5. doi: 10.1016/j.foodchem.2015.06.081. Epub 2015 Jun 23. PubMed PMID: 26213075.
2: Tanida S, Kurokawa T, Sato H, Kadota K, Tozuka Y. Evaluation of the Micellization Mechanism of an Amphipathic Graft Copolymer with Enhanced Solubility of Ipriflavone. Chem Pharm Bull (Tokyo). 2016;64(1):68-72. doi: 10.1248/cpb.c15-00655. PubMed PMID: 26726747.
3: Patchen B, Koppe T, Cheng A, Seo YA, Wessling-Resnick M, Fraenkel PG. Dietary supplementation with ipriflavone decreases hepatic iron stores in wild type mice. Blood Cells Mol Dis. 2016 Sep;60:36-43. doi: 10.1016/j.bcmd.2016.05.004. Epub 2016 May 8. PubMed PMID: 27519943.
4: Xiao Z, Huang C, Wu J, Sun L, Hao W, Leung LK, Huang J. The neuroprotective effects of ipriflavone against H ₂O ₂ and amyloid beta induced toxicity in human neuroblastoma SH-SY5Y cells. Eur J Pharmacol. 2013 Dec 5;721(1-3):286-93. doi: 10.1016/j.ejphar.2013.09.023. Epub 2013 Sep 29. PubMed PMID: 24084576.
5: Delarmelina JM, Dutra JC, Batitucci Mdo C. Antimutagenic activity of ipriflavone against the DNA-damage induced by cyclophosphamide in mice. Food Chem Toxicol. 2014 Mar;65:140-6. doi: 10.1016/j.fct.2013.12.028. Epub 2013 Dec 31. PubMed PMID: 24389340.
6: Radzki RP, Bieńko M, Filip R, Pierzynowski SG. The Protective and Therapeutic Effect of Exclusive and Combined Treatment with Alpha-ketoglutarate Sodium Salt and Ipriflavone on Bone Loss in Orchidectomized Rats. J Nutr Health Aging. 2016;20(6):628-36. doi: 10.1007/s12603-015-0654-1. PubMed PMID: 27273352.
7: Lv WT, Yang YH, Ma LQ, Wang P, Li K. Ipriflavone reverses the adverse effects of a low-calcium diet on the histology of the tibia in caged layers. Br Poult Sci. 2014;55(2):207-14. doi: 10.1080/00071668.2013.878785. Epub 2014 Apr 24. PubMed PMID: 24404906.
8: Yun C, Ding L, Leng Y, Zhu H, Wen A, Yang L. Determination of ipriflavone in human plasma by LC-MS and its application in a pharmacokinetic study. Biomed Chromatogr. 2012 Jan;26(1):123-8. doi: 10.1002/bmc.1641. Epub 2011 May 19. PubMed PMID: 21594876.
9: Belcavello L, Vencioneck Dutra JC, de Freitas JV, Aranha IP, do Carmo Pimentel Batitucci M. Mutagenicity of ipriflavone in vivo and in vitro. Food Chem Toxicol. 2012 Mar;50(3-4):996-1000. doi: 10.1016/j.fct.2011.12.013. Epub 2011 Dec 17. PubMed PMID: 22200590.
10: Bellei PM, Terra MM, Peters VM, Guerra Mde O, Andrade AT. [Effect of ipriflavone on Wistar rats and their litters]. Rev Bras Ginecol Obstet. 2012 Jan;34(1):22-7. Portuguese. PubMed PMID: 22358344.
11: Lee DY, Chung HJ, Choi YH, Lee U, Kim SH, Lee I, Lee MG. Pharmacokinetics of ipriflavone and its two metabolites, M1 and M5, after the intravenous and oral administration of ipriflavone to rat model of diabetes mellitus induced by streptozotocin. Eur J Pharm Sci. 2009 Dec 8;38(5):465-71. doi: 10.1016/j.ejps.2009.09.008. Epub 2009 Sep 15. PubMed PMID: 19761842.
12: Alexandersen P, Toussaint A, Christiansen C, Devogelaer JP, Roux C, Fechtenbaum J, Gennari C, Reginster JY; Ipriflavone Multicenter European Fracture Study. Ipriflavone in the treatment of postmenopausal osteoporosis: a randomized controlled trial. JAMA. 2001 Mar 21;285(11):1482-8. PubMed PMID: 11255425.
13: El-Desoky HS, Beltagi AM, Ghoneim MM. Determination of the anti-osteoporosis drug ipriflavone in pharmaceutical formulation by stripping voltammetric and chromatographic methods. J AOAC Int. 2009 May-Jun;92(3):806-12. PubMed PMID: 19610371.
14: Chung HJ, Kang HE, Bae EJ, Lee I, Kim SG, Lee MG. Effects of E. Coli lipopolysaccharide on the pharmacokinetics of ipriflavone and its metabolites, M1 and M5, after intravenous and oral administration of ipriflavone to rats: decreased metabolism of ipriflavone due to decreased expression of hepatic CYP1A2 and 2C11. J Pharm Sci. 2008 Nov;97(11):5024-36. doi: 10.1002/jps.21343. PubMed PMID: 18314883.
15: Chung HJ, Lee I, Lee MG. Effects of water deprivation for 72 h on the pharmacokinetics of ipriflavone in rats. Res Vet Sci. 2008 Aug;85(1):149-55. Epub 2007 Oct 4. PubMed PMID: 17919668.

Explore Compound Types